2,3,4-Trinitrotoluene

Description

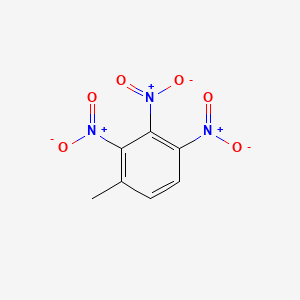

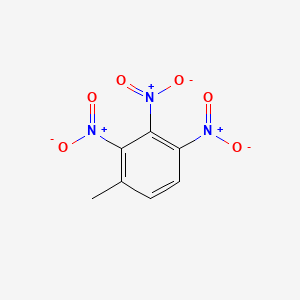

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKOPBFLPLFWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208944 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-29-9 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, 2,3,4-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4-Trinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-trinitrotoluene (2,3,4-TNT). The information is curated for researchers and scientists, with a focus on quantitative data, experimental protocols, and logical workflows.

Chemical and Physical Properties

This compound is one of the six constitutional isomers of trinitrotoluene. While less common than the well-studied 2,4,6-trinitrotoluene (B92697), its distinct properties are of interest in various chemical and research contexts.

| Property | Value |

| IUPAC Name | 1-methyl-2,3,4-trinitrobenzene |

| CAS Number | 602-29-9[1] |

| Molecular Formula | C₇H₅N₃O₆[1] |

| Molecular Weight | 227.13 g/mol [1] |

| Appearance | Solid, likely pale yellow crystals |

| Melting Point | 112 °C[2] |

| Boiling Point | Decomposes/Explodes at high temperatures |

| Density | Data not readily available |

| Vapor Pressure | Data not readily available |

| Solubility | Sparingly soluble in water; soluble in acetone (B3395972), benzene, and other organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its study. The following protocols are based on established procedures for the synthesis and characterization of trinitrotoluene isomers.

The synthesis of this compound is typically achieved through the nitration of an appropriate dinitrotoluene precursor, most commonly 3,4-dinitrotoluene (B24868).

Protocol: Nitration of 3,4-Dinitrotoluene

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (oleum, 20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add fuming nitric acid (98-100%) to the cooled oleum (B3057394) with continuous stirring, ensuring the temperature does not exceed 10 °C. This creates the mixed acid nitrating agent.

-

Addition of 3,4-Dinitrotoluene: Once the nitrating mixture is prepared and cooled, slowly add solid 3,4-dinitrotoluene in small portions. Maintain the reaction temperature between 25-30 °C.

-

Reaction: After the addition is complete, slowly raise the temperature to 80-90 °C and hold for 2-3 hours with vigorous stirring.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate.

-

Purification: Filter the solid product and wash thoroughly with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of TNT isomers.[2][3][4]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile). A typical starting point is a 50:50 (v/v) mixture of water and methanol.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.[5]

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including TNT isomers.[6][7]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

-

Sample Preparation: Dissolve the sample in a suitable solvent like acetone or chloroform (B151607).[6]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (likely in the range of 2.5-2.8 ppm) and two doublets in the aromatic region (approximately 7.5-8.5 ppm) for the two aromatic protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon (around 15-20 ppm) and six distinct signals for the aromatic carbons, with those bonded to nitro groups being significantly downfield (in the range of 120-155 ppm).[9]

2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate from a solution.

-

Expected Peaks: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

-

Aliphatic C-H stretching of the methyl group (around 2850-2960 cm⁻¹).

-

Asymmetric and symmetric stretching of the nitro groups (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

Aromatic C=C stretching (around 1400-1600 cm⁻¹).

-

2.2.5. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and decomposition temperature.[10][11][12]

-

Instrumentation: Differential Scanning Calorimeter.

-

Sample Pans: Aluminum or gold pans. For energetic materials, hermetically sealed pans are often used.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Procedure: A small, accurately weighed sample (1-5 mg) is placed in a sample pan and heated over a defined temperature range (e.g., from room temperature to 300 °C). The heat flow to or from the sample is measured relative to a reference pan. The resulting thermogram will show an endothermic peak corresponding to the melting point (around 112 °C for 2,3,4-TNT) and a subsequent sharp exothermic peak indicating decomposition.

Mandatory Visualizations

Caption: Synthesis pathway for this compound.

Caption: General analytical workflow for 2,3,4-TNT.

References

- 1. This compound | C7H5N3O6 | CID 11763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]

- 3. BASELINE SEPARATION OF 2,4,6-TRINITROTOLUENE (TNT) AND ITS BIOTRANSFORMATION PRODUCTS USING HPLC: PRECAUTIONS FOR ANALYTES LOSS [eeer.org]

- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. dl.astm.org [dl.astm.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3,4-Trinitrotoluene: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trinitrotoluene, a lesser-known isomer of the widely recognized explosive 2,4,6-trinitrotoluene (B92697) (TNT), presents a unique subject for scientific investigation. While not utilized as a primary explosive, its presence as an impurity in military-grade TNT and its distinct chemical structure warrant a thorough understanding of its synthesis, characterization, and physicochemical properties.[1] This technical guide provides a comprehensive overview of this compound, intended to serve as a valuable resource for researchers in organic chemistry, materials science, and related fields.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its molecular structure and unique identifiers.

Molecular Formula: C₇H₅N₃O₆[2]

Molecular Weight: 227.13 g/mol [2]

CAS Number: 602-29-9[2]

IUPAC Name: 1-methyl-2,3,4-trinitrobenzene[2]

The molecular structure consists of a toluene (B28343) backbone with three nitro groups (NO₂) substituted at the 2, 3, and 4 positions of the benzene (B151609) ring.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and analysis. The following table summarizes the key physicochemical data available for this isomer, with comparative data for the well-characterized 2,4,6-Trinitrotoluene provided for context.

| Property | This compound | 2,4,6-Trinitrotoluene (for comparison) |

| Molecular Formula | C₇H₅N₃O₆ | C₇H₅N₃O₆ |

| Molecular Weight | 227.13 g/mol [2] | 227.13 g/mol [3] |

| Appearance | Pale yellow crystalline solid | Colorless to pale-yellow, odorless solid or crushed flakes[3] |

| Melting Point | Not available | 80.7 °C[4] |

| Boiling Point | Not available | 240 °C (explodes)[5] |

| Density | Not available | 1.654 g/cm³[4] |

| Solubility in Water | Not available | 130 mg/L at 20 °C[4] |

Synthesis of this compound

While this compound is a known byproduct in the industrial synthesis of 2,4,6-Trinitrotoluene, a targeted laboratory synthesis can be achieved through the nitration of an appropriate dinitrotoluene precursor.[6] The most direct route involves the nitration of 2,3-dinitrotoluene (B167053).

Experimental Protocol: Nitration of 2,3-Dinitrotoluene

Warning: This procedure involves the use of strong acids and nitrating agents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,3-Dinitrotoluene

-

Fuming nitric acid (90-100%)

-

Concentrated sulfuric acid (98%) or oleum (B3057394) (fuming sulfuric acid)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Crushed ice

-

Deionized water

-

Sodium bicarbonate solution (5%)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid or oleum while cooling the flask in an ice bath. Maintain the temperature of the mixture below 10 °C.

-

Slowly add 2,3-dinitrotoluene to the cooled nitrating mixture in small portions, ensuring the temperature of the reaction mixture does not exceed 30 °C.

-

After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours with continuous stirring.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The crude this compound will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Further purify the crude product by washing with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by another wash with deionized water.

-

The purified product can be recrystallized from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and ethyl acetate (B1210297) to obtain pure this compound.[6]

-

Dry the final product under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Experimental Protocols for Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and identify any isomeric impurities.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for the separation of nitroaromatic compounds (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small amount of the sample dissolved in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) is injected into the GC.

-

Temperature Program: An appropriate temperature program should be developed to achieve good separation of the trinitrotoluene isomers.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak (m/z 227) and characteristic fragmentation patterns that can be used to confirm the identity of this compound and distinguish it from other isomers.[2][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure and confirm the substitution pattern of the nitro groups.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., deuterated acetone or deuterated chloroform).

-

Spectra: Both ¹H NMR and ¹³C NMR spectra should be acquired. The chemical shifts and coupling constants of the aromatic protons and carbons will provide definitive information about the 2,3,4-substitution pattern.[8]

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the benzene ring, and the symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹).[9]

References

- 1. US4258224A - Process for recovering TNT isomers - Google Patents [patents.google.com]

- 2. This compound | C7H5N3O6 | CID 11763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-TRINITROTOLUENE | Occupational Safety and Health Administration [osha.gov]

- 4. Trinitrotoluene [chemeurope.com]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Profile of 2,3,4-Trinitrotoluene: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trinitrotoluene (2,3,4-TNT), a significant nitroaromatic compound. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization. This document outlines available mass spectrometry data and discusses expected trends for NMR and IR spectroscopy, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

Mass Spectrometry

The mass spectrum of this compound is characterized by fragmentation patterns typical of nitroaromatic compounds. The molecular ion peak and subsequent fragment ions provide crucial information for its identification. Experimental data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is presented below.[1]

| m/z | Relative Intensity (%) | m/z | Relative Intensity (%) |

| 30 | 32.53 | 134 | 100.00 |

| 63 | 46.85 | 180 | 59.16 |

| 210 | 75.78 |

| m/z | Relative Intensity (%) | m/z | Relative Intensity (%) |

| 46 | 79.58 | 105 | 95.70 |

| 78 | 32.43 | 180 | 20.62 |

| 181 | 100.00 |

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-N Stretch | 840 - 870 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-H Bending (Aromatic) | 690 - 900 | Strong |

| CH₃ Stretch (Asymmetric & Symmetric) | 2850 - 2960 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain. The predicted chemical shifts would be influenced by the strong electron-withdrawing effects of the three nitro groups on the aromatic ring and the methyl group. The aromatic protons would be expected to appear at high chemical shifts (downfield), and their splitting patterns would depend on their coupling with each other. The methyl protons would appear further upfield. In the ¹³C NMR spectrum, the aromatic carbons bonded to the nitro groups would be significantly deshielded and appear at high chemical shifts.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general procedure for the analysis of nitroaromatic compounds.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a suitable deuterated solvent, such as dimethylsulfoxide-d₆ (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The analysis can be performed on a standard NMR spectrometer, for instance, a Varian GEMINI 2300 NMR spectrometer.[2]

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Window: 0-200 ppm

-

Decoupling: Continuous proton decoupling[2]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common technique.[3][4][5]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle.[3]

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[3]

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[3]

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a standard method for the analysis of volatile and semi-volatile compounds like nitroaromatics.[6][7]

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., acetone, dichloromethane). The concentration should be in the low ppm range (e.g., 1-10 µg/mL).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A mid-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5ms), is suitable for separating nitroaromatic compounds.[6]

-

Oven Temperature Program: A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library or interpret the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. This compound | C7H5N3O6 | CID 11763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Crystal Structure Analysis of 2,3,4-Trinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3,4-Trinitrotoluene (2,3,4-TNT), a significant isomer of the widely known explosive, 2,4,6-Trinitrotoluene. This document details the experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, presenting the core crystallographic data in a structured format for clarity and comparative study.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₇H₅N₃O₆. While less common than its 2,4,6-isomer, the structural elucidation of 2,3,4-TNT is crucial for understanding its physicochemical properties, stability, and potential applications. X-ray crystallography provides the definitive determination of its three-dimensional molecular and crystal structure, offering insights into intermolecular interactions that govern its solid-state behavior. The primary crystal structure data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 225848.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of toluene, a process that often yields a mixture of isomers. The separation and purification of the 2,3,4-isomer is a critical step for obtaining single crystals suitable for X-ray diffraction.

General Nitration Procedure:

A multi-step nitration process is generally employed, starting with the mononitration of toluene, followed by dinitration, and finally trinitration.

-

Mononitration of Toluene: Toluene is reacted with a mixture of nitric acid and sulfuric acid to produce a mixture of mononitrotoluene (MNT) isomers.

-

Dinitration of MNT: The separated MNT is further nitrated to yield a mixture of dinitrotoluene (DNT) isomers.

-

Trinitration of DNT: The DNT mixture is then subjected to a more vigorous nitration using a mixture of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) to produce a mixture of trinitrotoluene isomers, including 2,3,4-TNT.

Purification and Isolation of this compound:

The separation of 2,3,4-TNT from the isomeric mixture is a challenging but essential step. This is often accomplished through a combination of techniques:

-

Fractional Crystallization: This technique exploits the differences in solubility of the TNT isomers in various solvents. A solvent in which the isomers have differing solubilities at different temperatures is chosen. The crude TNT mixture is dissolved in a minimal amount of the hot solvent and allowed to cool slowly. The isomer that is least soluble will crystallize out first. This process may need to be repeated multiple times to achieve high purity.

-

Chromatography: Column chromatography can be an effective method for separating the isomers on a laboratory scale. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) are selected to achieve differential elution of the isomers.

Single Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method.

Protocol for Single Crystal Growth by Slow Evaporation:

-

Solvent Selection: A suitable solvent is one in which this compound is moderately soluble. The ideal solvent will allow for the slow growth of well-formed crystals as the solvent evaporates.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of purified 2,3,4-TNT is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The solution is filtered while warm through a syringe filter or a cotton plug to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent. The vial should be left in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the solution using a spatula or forceps.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystal.

General Protocol for SC-XRD Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of diffraction data is collected by rotating the crystal.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated to produce a list of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Data Presentation

The crystallographic data for this compound are summarized in the following tables for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition Number | 225848 |

| Empirical Formula | C₇H₅N₃O₆ |

| Formula Weight | 227.14 g/mol |

| Temperature | Not Reported |

| Wavelength | Not Reported |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.55(1) Å |

| b = 14.54(1) Å | |

| c = 8.42(1) Å | |

| α = 90° | |

| β = 100.2(1)° | |

| γ = 90° | |

| Volume | 908.5(2) ų |

| Z | 4 |

| Calculated Density | 1.660 Mg/m³ |

| Absorption Coefficient | Not Reported |

| F(000) | 464 |

| Crystal Size | Not Reported |

| Theta range for data collection | Not Reported |

| Index ranges | Not Reported |

| Reflections collected | Not Reported |

| Independent reflections | Not Reported |

| Completeness to theta | Not Reported |

| Absorption correction | Not Reported |

| Max. and min. transmission | Not Reported |

| Refinement method | Not Reported |

| Data / restraints / parameters | Not Reported |

| Goodness-of-fit on F² | Not Reported |

| Final R indices [I>2sigma(I)] | R1 = Not Reported |

| wR2 = Not Reported | |

| R indices (all data) | R1 = Not Reported |

| wR2 = Not Reported | |

| Largest diff. peak and hole | Not Reported |

Table 2: Selected Bond Lengths (Å) for this compound

(Note: Specific bond lengths are not available in the publicly accessible summary. This table serves as a template for the expected data from the full crystallographic information file.)

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | Value |

| C2 | C3 | Value |

| C3 | C4 | Value |

| C4 | C5 | Value |

| C5 | C6 | Value |

| C6 | C1 | Value |

| C1 | C7 | Value |

| C2 | N1 | Value |

| C3 | N2 | Value |

| C4 | N3 | Value |

| N1 | O1 | Value |

| N1 | O2 | Value |

| N2 | O3 | Value |

| N2 | O4 | Value |

| N3 | O5 | Value |

| N3 | O6 | Value |

Table 3: Selected Bond Angles (°) for this compound

(Note: Specific bond angles are not available in the publicly accessible summary. This table serves as a template for the expected data from the full crystallographic information file.)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | Value |

| C1 | C2 | C3 | Value |

| C2 | C3 | C4 | Value |

| C3 | C4 | C5 | Value |

| C4 | C5 | C6 | Value |

| C5 | C6 | C1 | Value |

| C2 | C1 | C7 | Value |

| C6 | C1 | C7 | Value |

| C1 | C2 | N1 | Value |

| C3 | C2 | N1 | Value |

| C2 | C3 | N2 | Value |

| C4 | C3 | N2 | Value |

| C3 | C4 | N3 | Value |

| C5 | C4 | N3 | Value |

| O1 | N1 | O2 | Value |

| O3 | N2 | O4 | Value |

| O5 | N3 | O6 | Value |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

Thermodynamic Properties of 2,3,4-Trinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trinitrotoluene, an isomer of the well-known explosive 2,4,6-Trinitrotoluene (TNT), is a nitroaromatic compound of significant interest in the fields of energetic materials and chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for safety assessment, stability analysis, and the development of novel energetic formulations. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental and computational methodologies for their determination, and presents visualizations of its chemical structure and relevant analytical workflows. Due to the scarcity of experimental data for this specific isomer, this guide incorporates both the limited available experimental values and more extensive computationally derived data, with clear distinctions made between the two.

Data Presentation

The thermodynamic properties of this compound are summarized in the tables below. It is important to note that while some experimental data for asymmetrical trinitrotoluene isomers exist, specific experimental thermodynamic values for this compound are largely unavailable in the current literature. Therefore, a combination of limited experimental data and more extensive computational data is presented.

Table 1: Experimental Physicochemical Properties of Asymmetrical Trinitrotoluene Isomers

| Property | Value | Reference |

| Melting Point (°C) | 112 - 114 | [1] |

Note: This melting point is reported for asymmetrical trinitrotoluene isomers, which would include this compound.

Table 2: Computed Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 227.13 | g/mol | PubChem[2] |

| XLogP3 | 1.8 | PubChem[2] | |

| Hydrogen Bond Donor Count | 0 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] | |

| Rotatable Bond Count | 3 | PubChem[2] | |

| Exact Mass | 227.017835 | g/mol | PubChem[2] |

| Monoisotopic Mass | 227.017835 | g/mol | PubChem[2] |

| Topological Polar Surface Area | 137 Ų | PubChem[2] | |

| Heavy Atom Count | 16 | PubChem[2] | |

| Formal Charge | 0 | PubChem[2] | |

| Complexity | 316 | PubChem[2] | |

| Isotope Atom Count | 0 | PubChem[2] | |

| Defined Atom Stereocenter Count | 0 | PubChem[2] | |

| Undefined Atom Stereocenter Count | 0 | PubChem[2] | |

| Defined Bond Stereocenter Count | 0 | PubChem[2] | |

| Undefined Bond Stereocenter Count | 0 | PubChem[2] | |

| Covalently-Bonded Unit Count | 1 | PubChem[2] | |

| Compound Is Canonicalized | Yes | PubChem[2] |

Note: The data in Table 2 are computationally derived and sourced from the PubChem database. These values provide theoretical estimates of the properties of this compound.

Experimental and Computational Protocols

A significant challenge in the study of this compound is the limited availability of specific experimental protocols for the determination of its thermodynamic properties. However, general methodologies used for other nitroaromatic compounds and explosives are applicable. This section outlines these general experimental techniques and the computational methods used to derive the theoretical data presented.

General Experimental Protocols

1. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful techniques for determining thermal properties such as melting point, heat of fusion, and decomposition temperatures.[3]

-

Principle: These methods measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. The sample and reference are subjected to a controlled temperature program.

-

Methodology:

-

A small, precisely weighed sample of the trinitrotoluene isomer is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the calorimeter cell.

-

The cell is heated or cooled at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).

-

The instrument records the differential heat flow or temperature difference, which reveals endothermic events (like melting) and exothermic events (like decomposition).

-

The melting point is determined from the onset temperature of the melting endotherm. The heat of fusion can be calculated by integrating the area of the melting peak.

-

2. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[4][5][6]

-

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Methodology:

-

A pellet of the this compound sample of known mass is placed in a sample holder inside the bomb.

-

A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and the mass of the sample.

-

Computational Protocols

In the absence of extensive experimental data, computational chemistry provides valuable insights into the thermodynamic properties of molecules. Various theoretical methods are employed to calculate properties such as the enthalpy of formation.

-

Ab Initio and Density Functional Theory (DFT) Methods:

-

Principle: These quantum mechanical methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

-

Methodology:

-

The three-dimensional structure of the this compound molecule is built and optimized to find its lowest energy conformation.

-

A specific level of theory and basis set are chosen (e.g., B3LYP/6-31G*). The choice of method and basis set affects the accuracy and computational cost of the calculation.

-

The electronic energy of the optimized structure is calculated.

-

Thermodynamic properties like enthalpy, entropy, and Gibbs free energy are then calculated using statistical mechanics principles based on the computed vibrational frequencies and other molecular properties. A study on trinitrotoluene isomers used the ab initio HF/6-31G* method to calculate molecular structures and energies, finding that 2,4,6-TNT is the most stable isomer.[7]

-

-

-

Semi-Empirical Methods:

-

Principle: These methods use parameters derived from experimental data to simplify the quantum mechanical calculations, making them computationally less expensive than ab initio or DFT methods.

-

Examples: AM1 (Austin Model 1), MNDO (Modified Neglect of Diatomic Overlap), and PM3 (Parametric Method 3) are common semi-empirical methods used to predict heats of formation for energetic materials.

-

Mandatory Visualization

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Generalized Experimental Workflow for Thermodynamic Property Determination

Caption: Generalized workflow for thermodynamic property determination.

Conclusion

The thermodynamic properties of this compound are of fundamental importance for its handling, application, and safety assessment. This technical guide has highlighted the significant gap in the experimental literature for this particular isomer, necessitating a reliance on computational methods for a more complete understanding of its thermodynamic profile. The presented data, combining the limited available experimental values with computationally derived properties, offers a current and comprehensive overview. The detailed descriptions of general experimental protocols for energetic materials and the computational methodologies employed provide a framework for future research and for the interpretation of the available data. Further experimental investigation into the thermodynamic properties of this compound is highly encouraged to validate and refine the computational models and to provide a more robust dataset for the scientific and industrial communities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of 2,3,4-Trinitrotoluene in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4-trinitrotoluene (2,3,4-TNT) in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data specifically for the 2,3,4-isomer of trinitrotoluene, this document presents detailed solubility data for the closely related and extensively studied 2,4,6-trinitrotoluene (B92697) (2,4,6-TNT). This information serves as a valuable surrogate and a foundational reference for researchers. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of nitroaromatic compounds, which are fully applicable to this compound.

Quantitative Solubility Data

Table 1: Solubility of 2,4,6-Trinitrotoluene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | Not Specified | Soluble |

| Benzene | Not Specified | Soluble |

| Ethanol | Not Specified | Less Soluble |

| Ether | Not Specified | Soluble |

Note: The term "soluble" indicates a significant degree of dissolution, though precise quantitative values were not provided in the cited sources. The solubility of nitroaromatic compounds like TNT is also dependent on temperature, generally increasing with a rise in temperature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for a wide range of applications, from purification and recrystallization to formulation development. The following are detailed methodologies for key experiments used to determine the solubility of compounds like this compound.

Isothermal Equilibrium Method (Shake-Flask Method)

The isothermal equilibrium method, also known as the shake-flask method, is a widely used technique to determine the thermodynamic equilibrium solubility of a compound in a specific solvent at a constant temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the filtered solution is then determined analytically.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

-

This compound (or other compound of interest)

-

Selected organic solvent

Procedure:

-

Add an excess amount of the solid this compound to a vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium in preliminary experiments by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[1][2]

-

After reaching equilibrium, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved this compound in the diluted sample using a validated HPLC-UV method or another appropriate analytical technique.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The analysis should be performed in triplicate to ensure accuracy.[1]

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.

Principle: A saturated solution is prepared, and a precise volume of the clear supernatant is taken. The solvent is then evaporated, and the mass of the solid residue (the dissolved solute) is measured.

Apparatus and Materials:

-

Conical flask or beaker

-

Constant temperature water bath

-

Analytical balance

-

Evaporating dish

-

Pipette

-

Oven

-

This compound (or other compound of interest)

-

Selected organic solvent

Procedure:

-

Prepare a saturated solution of this compound in the chosen organic solvent by adding an excess of the solid to the solvent in a conical flask.

-

Stir the mixture in a constant temperature water bath for an extended period to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing the solute to sublime or decompose.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved solute is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL or 100 g of solvent.

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In solubility studies, it is used to determine the concentration of the dissolved solute in the saturated solution.

Principle: A small volume of the filtered and diluted saturated solution is injected into the HPLC system. The compound of interest is separated from other components on a chromatographic column and detected by a UV detector. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

Typical HPLC Parameters for Trinitrotoluene Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is often employed in a gradient or isocratic elution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength where trinitrotoluene has strong absorbance (e.g., 254 nm).

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure for Analysis:

-

Prepare a series of standard solutions of this compound in the mobile phase with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the appropriately diluted, filtered sample from the solubility experiment into the HPLC system.

-

Record the peak area for the this compound peak in the sample chromatogram.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the factors that can influence it.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing the solubility of a compound.

References

In-depth Technical Guide on the Thermal Decomposition of 2,3,4-Trinitrotoluene: A Review of Available Data

The synthesis of various trinitrotoluene isomers, including 2,3,4-TNT, is acknowledged in the scientific community, primarily as by-products in the industrial production of 2,4,6-TNT.[1][2] However, the focus of in-depth research into thermal stability and decomposition has overwhelmingly been on the 2,4,6-isomer due to its widespread use as an explosive material.[3][4][5]

Some sources provide basic physical properties of asymmetrical trinitrotoluene isomers. For instance, the melting point of 2,3,4-TNT is cited as 112 °C.[6] The presence of these asymmetrical isomers as impurities is known to affect the melting point and stability of 2,4,6-TNT.[7]

Theoretical and computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the thermal decomposition of 2,4,6-TNT in great detail.[3][4][8] These studies have elucidated various decomposition pathways, including C-NO2 homolysis and reactions involving the methyl group, and have calculated kinetic parameters over a range of temperatures.[3][4] While these computational methods could theoretically be applied to 2,3,4-TNT to predict its thermal decomposition behavior, specific studies undertaking this for the 2,3,4-isomer were not identified in the comprehensive search.

Alternative: A Comprehensive Guide to the Thermal Decomposition of 2,4,6-Trinitrotoluene

Given the lack of specific data for 2,3,4-Trinitrotoluene, we propose to provide a comprehensive technical guide on the well-characterized isomer, 2,4,6-Trinitrotoluene . This alternative guide would fully adhere to all the core requirements of the original request, including:

-

In-depth analysis of decomposition pathways: Detailing the mechanisms of thermal breakdown under various conditions.

-

Quantitative data presentation: Summarizing kinetic parameters such as activation energy and pre-exponential factors in clearly structured tables.

-

Detailed experimental protocols: Providing methodologies for key analytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Mandatory visualizations: Creating Graphviz diagrams for signaling pathways and experimental workflows.

This in-depth guide on 2,4,6-TNT would provide valuable insights for researchers, scientists, and drug development professionals working with nitroaromatic compounds, as the fundamental principles of thermal decomposition are likely to share some similarities across isomers.

We recommend proceeding with the in-depth technical guide on 2,4,6-Trinitrotoluene to provide a data-rich and valuable resource in line with the intended audience and core requirements.

References

- 1. 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.huji.ac.il [scholars.huji.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Early research on the discovery of trinitrotoluene isomers

An In-depth Technical Guide on the Early Research and Discovery of Trinitrotoluene Isomers

Introduction

Trinitrotoluene (TNT), a chemical compound renowned for its explosive properties, was first synthesized in the mid-19th century. Initially developed as a yellow dye, its potential as a powerful and stable explosive was not recognized for several decades. This guide delves into the early scientific research that led to the discovery, synthesis, and characterization of various isomers of trinitrotoluene. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the historical and technical aspects of this significant chemical compound. The document outlines the foundational experimental work, presents key quantitative data, and illustrates the logical progression of these early discoveries.

Historical Overview and Key Discoveries

The journey to understanding trinitrotoluene and its isomers began with the discovery of its precursor, toluene (B28343).

-

1837: The discovery of toluene by Pierre-Joseph Pelletier and Philippe Walter was a critical precursor to the synthesis of TNT.[1]

-

1863: German chemist Joseph Wilbrand first synthesized what would later be known as trinitrotoluene.[1][2][3][4][5] He was attempting to create a yellow dye and was not aware of its explosive nature.[3][4][5]

-

1870: Friedrich Beilstein and A. Kuhlberg successfully produced the 2,4,5-trinitrotoluene (B189584) isomer.[1]

-

1880: Paul Hepp prepared pure 2,4,6-trinitrotoluene.[1]

-

1882: Hepp also discovered the 2,3,6-trinitrotoluene (B101517) isomer.[6] In the same year, Beilstein isolated the 2,4,5-trinitrotoluene isomer again, likely refining its characterization.[6]

-

1891: The explosive properties of TNT were discovered by another German chemist, Carl Häussermann.[7]

-

1902: The German armed forces adopted TNT as a filling for artillery shells.[2][7][8]

-

1914: Giua and Molinari discovered the 2,3,5-trinitrotoluene (B1618595) isomer.[6]

-

1915: Korner and Contardi discovered an isomer of trinitrotoluene with a melting point of 97.2°C.[6] In the same year, Coparisow is credited with discovering another isomer with a melting point of 137.5°C.[6]

Experimental Protocols

The early synthesis and purification of trinitrotoluene isomers were foundational to their characterization. The methods, though rudimentary by modern standards, laid the groundwork for industrial-scale production.

Early Synthesis of 2,4,6-Trinitrotoluene (Wilbrand, 1863)

Objective: To synthesize trinitrotoluene from toluene.

Methodology:

-

Toluene was heated to approximately its boiling point.

-

A mixture of fuming nitric acid and fuming sulfuric acid was added to the heated toluene.

-

The reaction mixture was heated for a full day.

-

After the reaction, the acid mixture was diluted with water.

-

The resulting solid residue was washed with water.

-

The washed product was then dried and crystallized from alcohol to obtain the final product.[6]

Industrial Production of Trinitrotoluene (Three-Step Nitration)

A more controlled, multi-step process was later developed for industrial production, which allowed for better yield and purity.

Step 1: Mononitration of Toluene

-

Toluene is reacted with a mixture of sulfuric acid and nitric acid.

-

This initial nitration produces a mixture of mononitrotoluene (MNT) isomers, primarily ortho- and para-MNT, with a small amount of meta-MNT.[7][9]

Step 2: Dinitration of Mononitrotoluene

-

The separated MNT is then subjected to a second nitration with a fresh mixture of nitric and sulfuric acids to produce dinitrotoluene (DNT).[7] The most common isomer formed is 2,4-dinitrotoluene.[10]

Step 3: Trinitration of Dinitrotoluene

-

The DNT is nitrated in a final step using an anhydrous mixture of nitric acid and fuming sulfuric acid (oleum) to yield trinitrotoluene (TNT).[7]

Purification of Crude Trinitrotoluene

Crude TNT from the nitration process contains various isomers that are less stable and have lower melting points than the desired 2,4,6-TNT. Early purification methods were crucial for obtaining a stable and reliable explosive.

Sulfitation Process:

-

Crude, molten TNT is treated with an aqueous solution of sodium sulfite.[7][11]

-

This process selectively reacts with and removes the less stable isomers, particularly those arising from the nitration of meta-nitrotoluene.[8][11]

-

The rinse water from this process, known as "red water," is a significant waste product.[7]

Crystallization:

-

Crude TNT can be purified by crystallization from a solvent.[7]

-

Early methods involved crystallization from organic solvents like alcohol.[6]

-

Later techniques utilized nitric acid as a solvent for recrystallization to achieve high purity.[12][13]

Quantitative Data

The physical properties of the different trinitrotoluene and dinitrotoluene isomers were critical for their identification and characterization in early research. The melting point was a key parameter used to distinguish between the various isomers.

| Compound | Isomer | Reported Melting Point (°C) | Discoverer(s) | Year of Discovery |

| Trinitrotoluene (TNT) | 2,4,6- | 80.6 - 82 | J. Wilbrand | 1863 |

| 2,4,5- | 104 | Beilstein & Kuhlberg | 1870 | |

| 2,3,6- | 112 | Paul Hepp | 1882 | |

| 2,3,5- | - | Giua & Molinari | 1914 | |

| - | 97.2 | Korner & Contardi | 1915 | |

| - | 137.5 | Coparisow | 1915 | |

| Dinitrotoluene (DNT) | 2,4- | 70 - 71 | Deville | ~1841 |

| 2,6- | 66 | - | - | |

| 3,4- | - | Beilstein | 1873 | |

| 2,5- | - | Lampricht | - | |

| 2,3- or 3,5- | - | Rosenstill | - |

Data sourced from multiple historical accounts and chemical databases.[6][10][14][15]

Visualizations

Logical Progression of TNT Isomer Discovery

Caption: Timeline of key discoveries in early TNT research.

Experimental Workflow for Industrial TNT Synthesis

Caption: Workflow for the three-step industrial synthesis of TNT.

Conclusion

The early research on trinitrotoluene isomers, from its initial synthesis as a dye to its recognition as a potent explosive, marks a significant chapter in the history of chemistry. The meticulous work of chemists like Wilbrand, Beilstein, and Hepp in synthesizing, isolating, and characterizing the various isomers of TNT laid the scientific foundation for its later large-scale production and use. The development of experimental protocols for nitration and purification was instrumental in this transition. This guide provides a comprehensive overview of these pioneering efforts, highlighting the key discoveries, experimental methodologies, and quantitative data that were central to the early understanding of this important compound.

References

- 1. sciencing.com [sciencing.com]

- 2. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - TNT (Trinitrotoluene) [micro.magnet.fsu.edu]

- 3. economictimes.indiatimes.com [economictimes.indiatimes.com]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Advancement: Bigger Explosions [webhelper.brown.edu]

- 6. library.sciencemadness.org [library.sciencemadness.org]

- 7. TNT - Wikipedia [en.wikipedia.org]

- 8. TNT [chm.bris.ac.uk]

- 9. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]

- 10. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 11. US1975598A - Purification of trinitrotoluene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US2858346A - Process of recrystallizing nitro explosives - Google Patents [patents.google.com]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Theoretical Insights into the Stability of Trinitrotoluene (TNT) Isomers: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of various isomers of trinitrotoluene (TNT). The document focuses on the computational examination of these energetic materials, summarizing key quantitative data, detailing the methodologies employed in their analysis, and visualizing the logical and procedural frameworks inherent in this field of study. The primary focus is on the six major isomers of trinitrotoluene, with 2,4,6-TNT serving as the principal benchmark due to its widespread use and extensive characterization.

Introduction to TNT Isomer Stability

2,4,6-trinitrotoluene (TNT) is a widely utilized explosive material, valued for its relative insensitivity to shock and friction, which allows for safer handling and application. The manufacturing process of TNT, however, inevitably produces a range of other structural isomers, including 2,4,5-TNT and 2,3,4-TNT. These isomeric impurities can significantly impact the stability, melting point, and overall performance of the final explosive product. Consequently, understanding the relative stability of these isomers is of paramount importance for both safety and quality control in the manufacturing of energetic materials.

Theoretical and computational chemistry offer powerful tools to investigate the intrinsic properties of these molecules. Through methods such as Density Functional Theory (DFT), researchers can calculate fundamental properties like heats of formation and relative energies, which provide a quantitative measure of molecular stability. Generally, a lower heat of formation corresponds to greater thermodynamic stability.

Quantitative Stability Analysis

The symmetrical substitution pattern of 2,4,6-TNT, which minimizes steric repulsion between the bulky nitro groups, is a key factor in its high stability relative to its isomers. Asymmetrical isomers often exhibit greater intramolecular strain, leading to higher heats of formation and consequently, lower stability.

Table 1: Key Properties of Major Trinitrotoluene Isomers

| Isomer | IUPAC Name | Melting Point (°C) | Notes on Stability |

| 2,4,6-TNT | 2-methyl-1,3,5-trinitrobenzene | 80.9 | Most stable and common isomer. Symmetrical structure minimizes steric strain. |

| 2,4,5-TNT | 1-methyl-2,4,5-trinitrobenzene | 104 | Considered a significant impurity in crude TNT. Asymmetry likely leads to lower stability than 2,4,6-TNT. |

| 2,3,4-TNT | 4-methyl-1,2,3-trinitrobenzene | 112 | Another common impurity. The adjacent nitro groups (vicinal) introduce significant steric strain, reducing stability. |

| 3,4,5-TNT | 5-methyl-1,2,3-trinitrobenzene | 137.5 | The vicinal nitro groups suggest high intramolecular repulsion and thus lower stability. |

| 2,3,5-TNT | 1-methyl-2,3,5-trinitrobenzene | 97.2 | Asymmetrical substitution pattern suggests reduced stability compared to 2,4,6-TNT. |

| 2,3,6-TNT | 2-methyl-1,3,4-trinitrobenzene | 111 | The arrangement of nitro groups likely results in considerable steric hindrance. |

Note: The melting points are experimental values and can be influenced by crystalline structure as well as molecular stability.

Methodologies for Stability Determination

The theoretical examination of TNT isomer stability predominantly relies on computational quantum chemistry methods. These protocols are designed to accurately model the electronic structure of the molecules and derive their energetic properties.

Computational Protocol: Density Functional Theory (DFT)

A typical computational workflow for determining the stability of TNT isomers involves the following steps:

-

Molecular Structure Optimization: The three-dimensional structure of each TNT isomer is constructed. A geometry optimization is then performed using a selected DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.

-

Thermochemical Calculations: From the results of the frequency analysis, thermochemical properties, including the zero-point vibrational energy (ZPVE) and thermal corrections, are obtained.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set to refine the electronic energy.

-

Heat of Formation Calculation: The gas-phase heat of formation is then calculated using a suitable theoretical approach, such as an isodesmic or homodesmotic reaction scheme. These methods leverage the cancellation of errors by using well-characterized reference molecules to compute the enthalpy of formation of the target molecule with high accuracy.

Key Computational Parameters:

-

Software: Gaussian, GAMESS, and other quantum chemistry software packages are commonly used.

-

Functionals: Hybrid functionals like B3LYP are frequently employed for their balance of accuracy and computational cost.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are standard choices.

Visualizing Workflows and Relationships

To clarify the logical and procedural aspects of these theoretical studies, the following diagrams are provided.

Caption: A typical workflow for the computational analysis of TNT isomer stability.

Caption: A logical diagram illustrating the general stability trend among TNT isomers.

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, provide indispensable insights into the relative stabilities of trinitrotoluene isomers. The consensus from computational analyses indicates that the symmetrical 2,4,6-TNT isomer is the most stable, a property attributed to the minimization of steric repulsion between its nitro groups. Asymmetrical isomers, and particularly those with adjacent (vicinal) nitro groups, exhibit progressively lower stability due to increased intramolecular strain. This understanding is crucial for optimizing the synthesis of TNT, controlling the purity of the final product, and ensuring the safety and performance of energetic materials. The detailed computational protocols and workflows established in this field allow for the continued investigation and characterization of novel energetic compounds.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,3,4-Trinitrotoluene

Introduction

2,3,4-Trinitrotoluene (2,3,4-TNT) is a significant isomer of trinitrotoluene, often found as an impurity in military-grade 2,4,6-TNT.[1] Its detection and quantification are crucial for quality control in the manufacture of explosives and for environmental monitoring, as nitroaromatic compounds are known for their toxicity and mutagenic effects.[2] This document provides detailed application notes and experimental protocols for the analytical detection of 2,3,4-TNT using modern chromatographic and spectroscopic techniques.

Analytical Methods Overview

Several analytical techniques are suitable for the detection and quantification of 2,3,4-TNT. The most common and effective methods involve chromatography, due to the need to separate 2,3,4-TNT from other isomers and related compounds present in complex matrices.

-

Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. When coupled with sensitive detectors like Electron Capture Detectors (ECD) or Mass Spectrometry (MS), GC offers high selectivity and low detection limits for 2,3,4-TNT and other nitroaromatic compounds.[1][3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of thermally labile explosives.[4] Coupled with an Ultraviolet (UV) detector, it provides a robust and reliable method for quantifying TNT isomers in various samples, including soil and water.[4][5][6]

-

Electrochemical Sensors: These sensors offer a rapid and sensitive method for detecting nitroaromatic compounds through the electrochemical reduction of their nitro groups.[2][7] They show promise for in-situ and real-time monitoring applications.[8]

-

Spectroscopic Methods: Techniques like UV-Vis spectrophotometry can be used for quantitative analysis, often after a color-forming reaction (e.g., Meisenheimer complex formation).[9]

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance of various analytical methods for the detection of Trinitrotoluene isomers, including 2,3,4-TNT.

| Method | Detector | Matrix | Limit of Detection (LOD) | Linear Range | Key Advantages | Reference(s) |

| GC | ECD | Soil/Water | Low ppb range | Not Specified | High sensitivity to electronegative nitro groups | [4] |

| GC-MS | MS (NCI-SIM) | Standard Solution | 0.020 ng (absolute) | Not Specified | High selectivity and structural confirmation | [10] |

| HPLC | UV | Soil/Water | 0.78 - 1.17 µg/L | Not Specified | Robust, cost-effective, suitable for thermally labile compounds | [5] |

| Electrochemical Sensor | Amperometry | Water | 35 pM | Not Specified | High sensitivity, potential for portability and in-situ analysis | [7][8] |

| Photometry | PEDD | Soil | 0.27 µg/g | 0.86 - 110 µg/g | Portable, low-cost | |

| Immunosensor | LIF | Water | ~100 pM (20 ppt) | Not Specified | Extremely sensitive, fast analysis time (< 8 min) | [11] |

Experimental Protocols

Protocol 1: GC-MS Analysis of 2,3,4-TNT in Soil

This protocol describes the extraction of TNT isomers from soil samples and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established procedures for explosive residue analysis.[1][4]

1. Sample Preparation (Soil Extraction)

-

Objective: To extract 2,3,4-TNT and other nitroaromatic compounds from a soil matrix.

-

Materials:

-

Soil sample

-

Acetonitrile (B52724) (HPLC grade)

-

Anhydrous sodium sulfate

-

Sonicator bath

-

Centrifuge

-

0.45 µm syringe filters

-

Autosampler vials

-

-

Procedure:

-

Weigh 2.0 g of the air-dried and homogenized soil sample into a glass vial.

-

Add 10.0 mL of acetonitrile to the vial.

-

Sonicate the mixture for 18 hours in a temperature-controlled sonicator bath.

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial.

-

The sample is now ready for GC-MS analysis.

-

2. Instrumentation and Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: Fused silica (B1680970) capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless mode.

-

Temperature Program:

-

Inlet Temperature: 250°C.

-

Initial Oven Temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide better sensitivity for nitroaromatics.[10]

-

Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for 2,3,4-TNT (e.g., m/z 227 for the molecular ion in NCI mode).[10]

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

3. Data Analysis